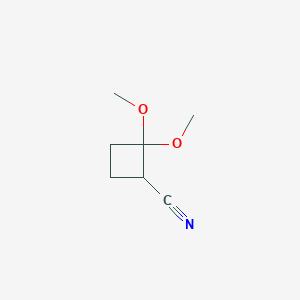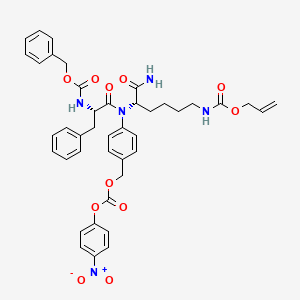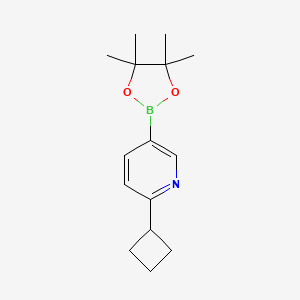![molecular formula C7H10N4O3 B2863424 2-[4-(Dimethylcarbamoyl)triazol-1-yl]acetic acid CAS No. 1505149-43-8](/img/structure/B2863424.png)
2-[4-(Dimethylcarbamoyl)triazol-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Dimethylcarbamoyl)triazol-1-yl]acetic acid, commonly known as DMTA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMTA is a triazole-based compound that is structurally similar to other compounds used in biochemical research, such as 1,2,3-triazole and 1,2,4-triazole. In
科学的研究の応用
Medicine: Antimicrobial Applications
The triazole ring, a component of 2-[4-(Dimethylcarbamoyl)triazol-1-yl]acetic acid, is known for its antimicrobial properties . It’s been incorporated into pharmaceuticals like Fluconazole and Anastrozole, which are used to treat infections and certain cancers, respectively. The compound’s ability to interact with biological receptors through hydrogen bonding makes it a valuable scaffold in drug design .
Agriculture: Pesticide Development
In agriculture, triazole derivatives serve as a foundation for developing pesticides. Their mode of action often involves disrupting the biosynthesis of essential sterols in fungal cell membranes . This property could be harnessed from 2-[4-(Dimethylcarbamoyl)triazol-1-yl]acetic acid to create new, more effective agrochemicals.
Material Science: Polymer Synthesis
The triazole group is a key component in synthesizing polymers with specific properties, such as increased thermal stability or novel electronic characteristics . As a building block, 2-[4-(Dimethylcarbamoyl)triazol-1-yl]acetic acid could contribute to the development of advanced materials for various industrial applications.
Environmental Science: Pollution Remediation
Compounds with triazole rings have been studied for their potential in remediating environmental pollutants. They can act as chelating agents, helping to remove heavy metals and other toxic substances from water and soil .
Biochemistry: Enzyme Inhibition
In biochemistry, the triazole moiety is recognized for its enzyme inhibition capabilities. It can mimic the transition state of enzymatic reactions, thereby providing a mechanism to control metabolic pathways . This aspect of 2-[4-(Dimethylcarbamoyl)triazol-1-yl]acetic acid could be explored for therapeutic interventions.
Pharmacology: Drug Discovery
The triazole core structure is prevalent in many pharmacological agents due to its ability to bind with various enzymes and receptors. This makes it an essential component in the discovery and development of new drugs, particularly antifungals and anticancer agents . The compound could be a valuable precursor in synthesizing novel pharmacologically active molecules.
作用機序
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the body .
Mode of Action
It’s known that triazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and van der waals interactions .
Biochemical Pathways
Triazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
The compound’s molecular weight (19818) suggests that it may have good bioavailability .
Result of Action
Similar compounds have shown cytotoxic activities against various tumor cell lines .
特性
IUPAC Name |
2-[4-(dimethylcarbamoyl)triazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3/c1-10(2)7(14)5-3-11(9-8-5)4-6(12)13/h3H,4H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVREGHQUXPYLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN(N=N1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Dimethylcarbamoyl)triazol-1-yl]acetic acid | |
CAS RN |
1505149-43-8 |
Source


|
| Record name | 2-[4-(dimethylcarbamoyl)-1H-1,2,3-triazol-1-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2863347.png)

![4-((4-bromobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2863351.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2863357.png)



